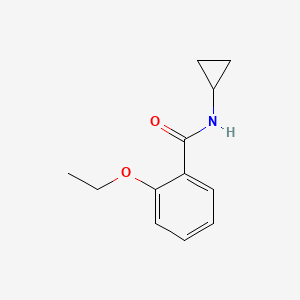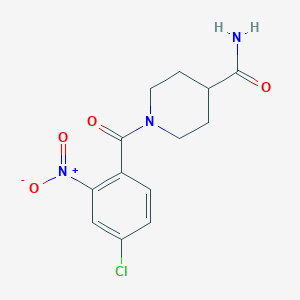![molecular formula C16H14ClN3O2S B5808619 N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide, also known as SN-38, is a potent topoisomerase I inhibitor that is derived from the chemotherapy drug irinotecan. It has been extensively studied for its potential use in cancer treatment due to its ability to induce DNA damage and inhibit cell proliferation.
作用机制
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide exerts its anticancer effects by inhibiting topoisomerase I, an enzyme that is involved in the relaxation of supercoiled DNA during DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and inducing single-strand breaks. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
实验室实验的优点和局限性
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of topoisomerase I, making it an effective tool for studying the role of this enzyme in DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is highly toxic and must be handled with care. Additionally, its mechanism of action is complex, making it difficult to interpret the results of experiments involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
未来方向
There are several future directions for research involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. One area of research is the development of new formulations of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. Additionally, there is ongoing research into the use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in combination with other drugs or therapies to improve its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in other disease areas, such as inflammatory bowel disease and rheumatoid arthritis.
合成方法
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is synthesized from irinotecan, which is a prodrug that is metabolized into N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in the liver. The synthesis of irinotecan involves the condensation of camptothecin with glycine methyl ester to form CPT-11, which is then converted into irinotecan by the addition of a carbamate group. The carbamate group is then cleaved in the liver by carboxylesterase enzymes, resulting in the formation of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
科学研究应用
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce DNA damage and inhibit cell proliferation in a variety of cancer cell lines, including colon, breast, lung, and ovarian cancer. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to be effective in animal models of cancer, with significant tumor growth inhibition observed in xenograft models.
属性
IUPAC Name |
N-[4-(acetylcarbamothioylamino)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10(21)18-16(23)20-14-7-5-13(6-8-14)19-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPHXBMWTKLQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(acetylcarbamothioyl)amino]phenyl}-3-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)

![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)
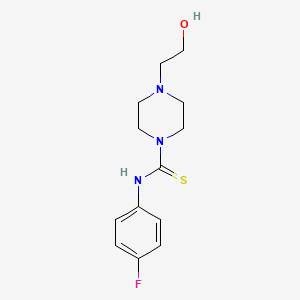

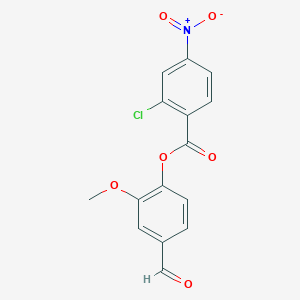
![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)
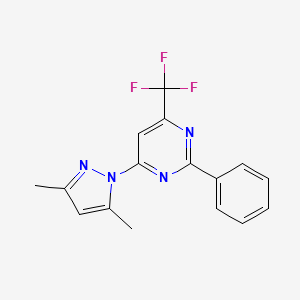
![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
